

The Antibacterial Spectrum of Cefaclor: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefaclor is a second-generation oral cephalosporin antibiotic with a well-established role in the treatment of various bacterial infections. This technical guide provides an in-depth analysis of the antibacterial spectrum of Cefaclor, focusing on its in vitro activity against key clinical isolates. Quantitative data, including Minimum Inhibitory Concentration (MIC) values, are presented to offer a precise understanding of its potency. Detailed experimental protocols for antimicrobial susceptibility testing are outlined, adhering to recognized standards. Furthermore, this guide elucidates the molecular mechanism of action of Cefaclor, including its interaction with penicillin-binding proteins (PBPs) and its susceptibility to bacterial resistance mechanisms such as β -lactamase hydrolysis. Visual diagrams generated using Graphviz are provided to illustrate key pathways and workflows, offering a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Cefaclor is a semisynthetic cephalosporin antibiotic that has been in clinical use for several decades.[1] It is characterized by its broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[2] This guide serves as a technical resource, consolidating data on **Cefaclor**'s antibacterial spectrum, the methodologies used to determine it, and the underlying molecular mechanisms of its action and bacterial resistance.



In Vitro Antibacterial Spectrum of Cefaclor

The in vitro activity of **Cefaclor** has been extensively evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Aerobes

Cefaclor demonstrates good activity against many Gram-positive cocci, including common respiratory and skin pathogens.

Table 1: In Vitro Activity of Cefaclor against Gram-Positive Aerobes

Organism	No. of Isolates	MIC₅₀ (μg/mL)	MIC90 (µg/mL)
Staphylococcus aureus (penicillin- susceptible)	-	0.93 (mean)	-
Staphylococcus aureus (penicillin- resistant)	-	1.44 (mean)	-
Streptococcus pneumoniae (penicillin-susceptible)	4	0.6	-
Streptococcus pneumoniae (penicillin- intermediate)	8	1.4	-
Streptococcus pyogenes	-	Highly Susceptible	-
Streptococcus viridans group	-	Highly Susceptible	-



Note: Data synthesized from multiple sources.[2][3] "-" indicates data not readily available in a summarized format.

Gram-Negative Aerobes

Cefaclor's activity against Gram-negative bacteria is more variable and is significantly influenced by the production of β -lactamases. It is generally active against common respiratory pathogens.

Table 2: In Vitro Activity of **Cefaclor** against Gram-Negative Aerobes

Organism	No. of Isolates	MIC ₅₀ (μg/mL)	MIC ₉₀ (μg/mL)
Haemophilus influenzae (β- lactamase negative)	-	-	-
Haemophilus influenzae (β- lactamase positive)	-	-	>32
Moraxella catarrhalis	87	-	<2
Escherichia coli	489	1.5-2.0	-
Klebsiella pneumoniae	-	Susceptible	-
Proteus mirabilis	-	Susceptible	-
Enterobacter spp.	-	Resistant	-
Serratia spp.	-	Resistant	-
Pseudomonas spp.	-	Resistant	-

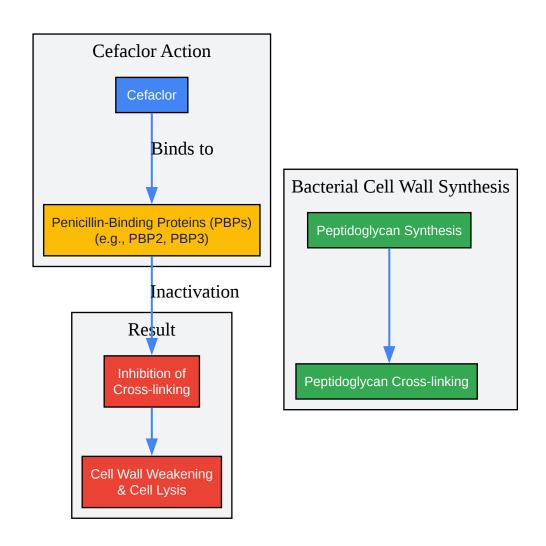
Note: Data synthesized from multiple sources.[2] "-" indicates data not readily available in a summarized format.

Mechanism of Action and Resistance



Inhibition of Cell Wall Synthesis

Like other β -lactam antibiotics, **Cefaclor**'s bactericidal action results from the inhibition of bacterial cell wall synthesis. It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death. **Cefaclor** has been shown to have a high affinity for PBP3 in Escherichia coli and also binds to PBP2 in Staphylococcus aureus.



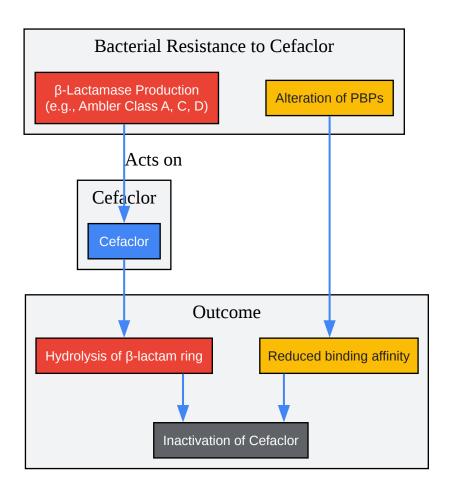
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Diagram 1: Mechanism of action of **Cefaclor**.

Mechanisms of Resistance



The primary mechanism of resistance to **Cefaclor** is the production of β -lactamase enzymes, which hydrolyze the β -lactam ring, inactivating the antibiotic. **Cefaclor** is known to be susceptible to hydrolysis by Ambler Class A (e.g., some TEM enzymes), Class C (AmpC), and Class D β -lactamases. It shows some stability against certain Class A β -lactamases, such as TEM-1. Alterations in the structure of PBPs can also reduce the binding affinity of **Cefaclor**, leading to resistance, particularly in Streptococcus pneumoniae.



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Diagram 2: Primary mechanisms of bacterial resistance to **Cefaclor**.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of **Cefaclor**'s in vitro activity is performed using standardized methods, primarily broth microdilution and disk diffusion, as outlined by the Clinical and Laboratory



Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in an appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ colonyforming units (CFU)/mL in each well of the microtiter plate.
- Medium: For most non-fastidious bacteria, cation-adjusted Mueller-Hinton broth (CAMHB) is used. For fastidious organisms such as Haemophilus influenzae and Streptococcus pneumoniae, Haemophilus Test Medium (HTM) broth or CAMHB supplemented with lysed horse blood is required.
- Procedure: Serial twofold dilutions of Cefaclor are prepared in the microtiter plate. Each well
 is then inoculated with the standardized bacterial suspension.
- Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For organisms requiring increased CO₂, such as H. influenzae and S. pneumoniae, incubation is performed in a 5% CO₂ atmosphere.
- Interpretation: The MIC is recorded as the lowest concentration of **Cefaclor** that completely inhibits visible bacterial growth.

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of susceptibility.

- Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
- Inoculation: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate. For fastidious organisms, appropriate supplemented agar is used (e.g., HTM agar for H. influenzae).

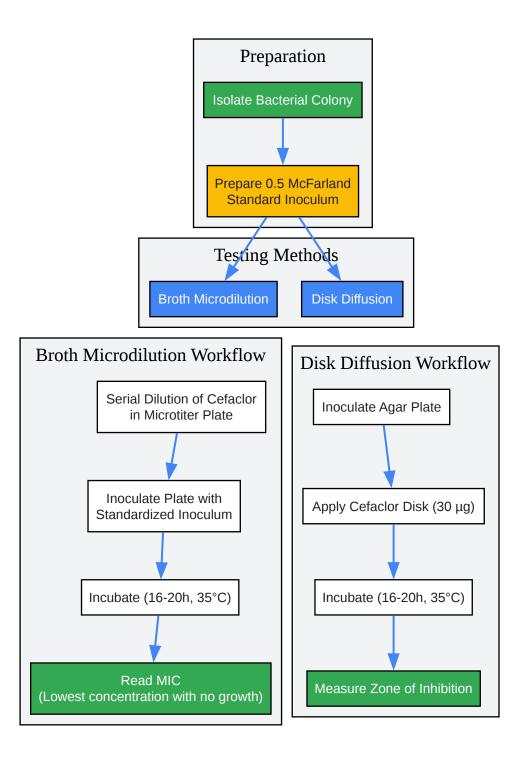






- Disk Application: A paper disk impregnated with a standard amount of Cefaclor (typically 30 μg) is placed on the agar surface.
- Incubation: Plates are incubated under the same conditions as the broth microdilution method.
- Interpretation: The diameter of the zone of growth inhibition around the disk is measured. The result is interpreted as "Susceptible," "Intermediate," or "Resistant" based on established zone diameter breakpoints from CLSI or EUCAST.





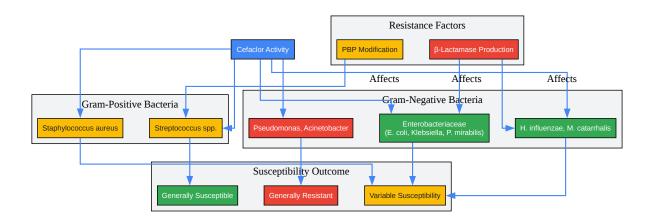
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Diagram 3: Experimental workflow for antimicrobial susceptibility testing.

Logical Relationships of Cefaclor's Antibacterial Spectrum



The antibacterial effectiveness of **Cefaclor** can be understood through a series of logical relationships that consider the bacterial type and the presence of resistance mechanisms.



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Diagram 4: Logical relationships of **Cefaclor**'s antibacterial spectrum.

Conclusion

Cefaclor remains a relevant oral cephalosporin with a defined spectrum of antibacterial activity. Its effectiveness is most pronounced against common Gram-positive cocci and certain Gram-negative respiratory pathogens. However, the emergence and dissemination of β -lactamases present a significant challenge to its clinical utility against many Gram-negative bacilli. A thorough understanding of its in vitro spectrum, coupled with standardized susceptibility testing and an appreciation of its molecular interactions and resistance mechanisms, is crucial for its appropriate use in clinical practice and for guiding future research and development in the field of antibacterial agents. The data and protocols presented in this guide provide a comprehensive technical foundation for these endeavors.



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